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molecular formula C4H4O6KNa·4H2O<br>C4H4KNaO6 B1211169 Potassium sodium tartrate CAS No. 147-79-5

Potassium sodium tartrate

Cat. No. B1211169
M. Wt: 210.16 g/mol
InChI Key: LJCNRYVRMXRIQR-OLXYHTOASA-L
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Patent
US04425229

Procedure details

By applying to the same ore the known process with depression of the phosphate by alumine sulphate and sodium-potassium tartrate, and flotation of the carbonates by sodium oleate, while using: 1760 g/t of 96% H2SO4 250 g/t of Al2 (SO4)3 -500 g/t of sodium-potassium tartrate 5000 g/t of sodium oleate, the following results (table VII) were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
carbonates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.[S:6]([O-:10])([O-:9])(=[O:8])=[O:7].[C:11]([CH:14]([CH:16]([C:18]([O-:20])=[O:19])[OH:17])[OH:15])([O-:13])=[O:12].[K+:21].[Na+:22].C([O-])(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]>>[OH:9][S:6]([OH:10])(=[O:8])=[O:7].[C:11]([CH:14]([CH:16]([C:18]([O-:20])=[O:19])[OH:17])[OH:15])([O-:13])=[O:12].[K+:21].[Na+:22] |f:2.3.4,5.6,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[Na+]
Step Five
Name
carbonates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OS(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 250 g
YIELD: PERCENTYIELD 96%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS
Name
Type
product
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 5000 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04425229

Procedure details

By applying to the same ore the known process with depression of the phosphate by alumine sulphate and sodium-potassium tartrate, and flotation of the carbonates by sodium oleate, while using: 1760 g/t of 96% H2SO4 250 g/t of Al2 (SO4)3 -500 g/t of sodium-potassium tartrate 5000 g/t of sodium oleate, the following results (table VII) were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
carbonates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.[S:6]([O-:10])([O-:9])(=[O:8])=[O:7].[C:11]([CH:14]([CH:16]([C:18]([O-:20])=[O:19])[OH:17])[OH:15])([O-:13])=[O:12].[K+:21].[Na+:22].C([O-])(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]>>[OH:9][S:6]([OH:10])(=[O:8])=[O:7].[C:11]([CH:14]([CH:16]([C:18]([O-:20])=[O:19])[OH:17])[OH:15])([O-:13])=[O:12].[K+:21].[Na+:22] |f:2.3.4,5.6,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[Na+]
Step Five
Name
carbonates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OS(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 250 g
YIELD: PERCENTYIELD 96%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS
Name
Type
product
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 5000 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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